molecular formula C12H19Cl2FN2 B2512350 (R)-N-(3-Fluorobenzyl)piperidin-3-aminedihydrochloride CAS No. 1286209-24-2

(R)-N-(3-Fluorobenzyl)piperidin-3-aminedihydrochloride

Cat. No.: B2512350
CAS No.: 1286209-24-2
M. Wt: 281.2
InChI Key: DXDPQVCXHZEWGP-CURYUGHLSA-N
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Description

Synthesis Analysis

The synthesis of “®-N-(3-Fluorobenzyl)piperidin-3-aminedihydrochloride” is not clearly documented in the available resources .


Molecular Structure Analysis

The molecular structure of “®-N-(3-Fluorobenzyl)piperidin-3-aminedihydrochloride” is not explicitly provided in the available resources .


Chemical Reactions Analysis

The specific chemical reactions involving “®-N-(3-Fluorobenzyl)piperidin-3-aminedihydrochloride” are not clearly documented in the available resources .


Physical And Chemical Properties Analysis

The physical and chemical properties of “®-N-(3-Fluorobenzyl)piperidin-3-aminedihydrochloride” are not explicitly provided in the available resources .

Scientific Research Applications

1. Structural Determination and Synthesis of Analogs

(R)-N-(3-Fluorobenzyl)piperidin-3-aminedihydrochloride serves as a structural template for synthesizing various analogs. One study involved the synthesis of analogs of 3,5-bis(2-fluorobenzylidene)-4-piperidone, characterized by NMR, ESI–MS, IR spectra, and X-ray crystallography. The study aimed to develop potentially more efficacious compounds by synthesizing dimers of the compound, conjugating them via different linkers (Lagisetty, Powell, & Awasthi, 2009).

2. Study of Structure-Activity Relationship (SAR)

Another research focus is understanding the structure-activity relationships of these compounds. A study produced substituted phenyl and heterocyclic derivatives of cis-3,6-disubstituted piperidine analogs and evaluated their affinity at various transporters in the brain. The research found that the nature of substitutions on the phenyl ring is crucial in determining activity, with electron-withdrawing groups significantly enhancing potency (Kolhatkar et al., 2003).

3. Development of Anti-Tubercular Agents

Compounds structurally similar to this compound have been investigated for their potential as anti-tubercular agents. A study on the 2,4-diaminoquinazoline series, which shares structural features with the compound , found that certain structural elements are critical for inhibiting Mycobacterium tuberculosis growth. These findings highlight the potential use of such compounds in tuberculosis drug discovery (Odingo et al., 2014).

4. Exploration in Molecular Imaging

Compounds with structural similarities to this compound have been explored for their potential in molecular imaging. A study synthesized and biologically evaluated a series of compounds based on the piperidyl or pyrrolidyl benzilate scaffold for their potential as in vivo ligands for muscarinic acetylcholine receptors, demonstrating the versatility of these compounds in the field of imaging (Skaddan et al., 2000).

5. Application in Metabolism Studies

Research also explores the metabolism of related compounds, providing insights into their pharmacokinetic properties. One study investigated the in vitro metabolism of acetylcholinesterase inhibitors containing similar moieties and compared it with in vivo metabolism, offering valuable information for developing radiotracers (Lee et al., 2001).

Mechanism of Action

The mechanism of action of “®-N-(3-Fluorobenzyl)piperidin-3-aminedihydrochloride” is not clearly documented in the available resources .

Safety and Hazards

The safety and hazards associated with “®-N-(3-Fluorobenzyl)piperidin-3-aminedihydrochloride” are not clearly documented in the available resources .

Future Directions

The future directions for the study and application of “®-N-(3-Fluorobenzyl)piperidin-3-aminedihydrochloride” are not clearly documented in the available resources .

Properties

IUPAC Name

(3R)-N-[(3-fluorophenyl)methyl]piperidin-3-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN2.2ClH/c13-11-4-1-3-10(7-11)8-15-12-5-2-6-14-9-12;;/h1,3-4,7,12,14-15H,2,5-6,8-9H2;2*1H/t12-;;/m1../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXDPQVCXHZEWGP-CURYUGHLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)NCC2=CC(=CC=C2)F.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CNC1)NCC2=CC(=CC=C2)F.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19Cl2FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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